2-[(E)-2-(4-fluorophenyl)ethenyl]-1-(2-methylpropyl)-1H-benzimidazole
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Overview
Description
2-[(1E)-2-(4-Fluorophenyl)ethenyl]-1-(2-Methylpropyl)-1H-1,3-Benzodiazole is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-Fluorophenyl)ethenyl]-1-(2-Methylpropyl)-1H-1,3-Benzodiazole typically involves multiple steps, starting with the preparation of the benzodiazole ring followed by the introduction of the fluorophenyl group. Common synthetic routes include:
Cyclization Reactions: Formation of the benzodiazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the fluorophenyl group via substitution reactions using reagents like fluorobenzene derivatives.
Ethenylation: Addition of the ethenyl group to the fluorophenyl ring under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4-Fluorophenyl)ethenyl]-1-(2-Methylpropyl)-1H-1,3-Benzodiazole undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[(1E)-2-(4-Fluorophenyl)ethenyl]-1-(2-Methylpropyl)-1H-1,3-Benzodiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-Fluorophenyl)ethenyl]-1-(2-Methylpropyl)-1H-1,3-Benzodiazole involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the benzodiazole ring can modulate biological activity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethylamine: Shares the fluorophenyl group but differs in the overall structure.
tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate: Contains a similar fluorophenyl group but has a different core structure.
Uniqueness
2-[(1E)-2-(4-Fluorophenyl)ethenyl]-1-(2-Methylpropyl)-1H-1,3-Benzodiazole is unique due to its specific combination of a fluorophenyl group and a benzodiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H19FN2 |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-[(E)-2-(4-fluorophenyl)ethenyl]-1-(2-methylpropyl)benzimidazole |
InChI |
InChI=1S/C19H19FN2/c1-14(2)13-22-18-6-4-3-5-17(18)21-19(22)12-9-15-7-10-16(20)11-8-15/h3-12,14H,13H2,1-2H3/b12-9+ |
InChI Key |
WMVAFPPNVFKNLP-FMIVXFBMSA-N |
Isomeric SMILES |
CC(C)CN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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